Triptolidenol analog 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of triptolidenol analog 1 involves the hydroxylation of triptolide. This process is typically catalyzed by cytochrome P450 enzymes, specifically CYP81AM1, which facilitates the C-15 hydroxylation of dehydroabietic acid . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the stability and yield of the product.

Industrial Production Methods

Industrial production of this compound involves the extraction of raw materials from Tripterygium wilfordii, followed by organic solvent extraction and chromatographic isolation of the desired diterpene lactone compounds . This method ensures the purity and consistency of the compound for pharmaceutical applications.

Analyse Chemischer Reaktionen

Reaktionstypen

Triptolidenol-Analog 1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate mit unterschiedlichen pharmakologischen Aktivitäten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise die Bioaktivität der Verbindung verändert.

Substitution: Substitutionsreaktionen, insbesondere an der Hydroxylgruppe, können zur Bildung neuer Analoga mit verbesserten Eigenschaften führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Ausbeute und Reinheit der Produkte zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte und substituierte Derivate von Triptolidenol-Analog 1, jedes mit einzigartigen pharmakologischen Profilen .

Wissenschaftliche Forschungsanwendungen

Triptolidenol-Analog 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Struktur-Wirkungs-Beziehung von Diterpenen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Triptolidenol-Analog 1 beinhaltet mehrere molekulare Ziele und Pfade. Es übt seine Wirkungen aus durch:

Hemmung des NF-κB-Signalwegs: Dies führt zu einer reduzierten Expression von pro-inflammatorischen Zytokinen und Enzymen.

Induktion von Apoptose: Die Verbindung fördert den Zelltod in Krebszellen, indem sie Caspasen aktiviert und die mitochondriale Funktion stört.

Modulation der Immunantwort: Sie unterdrückt die Aktivität von Immunzellen, wodurch Entzündungen und Autoimmunreaktionen reduziert werden.

Wirkmechanismus

The mechanism of action of triptolidenol analog 1 involves multiple molecular targets and pathways. It exerts its effects by:

Inhibiting NF-κB Pathway: This leads to reduced expression of pro-inflammatory cytokines and enzymes.

Inducing Apoptosis: The compound promotes cell death in cancer cells by activating caspases and disrupting mitochondrial function.

Modulating Immune Response: It suppresses the activity of immune cells, thereby reducing inflammation and autoimmune reactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Celastrol: Ein weiteres bioaktives Diterpen aus Tripterygium wilfordii mit ähnlichen pharmakologischen Eigenschaften.

Triptonid: Ein Derivat mit reversiblen männlichen Kontrazeptiva-Effekten.

Einzigartigkeit

Triptolidenol-Analog 1 ist einzigartig aufgrund seines spezifischen Hydroxylierungsmusters, das seine entzündungshemmenden und immunsuppressiven Wirkungen im Vergleich zu seiner Stammverbindung, Triptolid, verstärkt . Dies macht es zu einer wertvollen Verbindung für die Entwicklung gezielter Therapien mit reduzierter Toxizität.

Eigenschaften

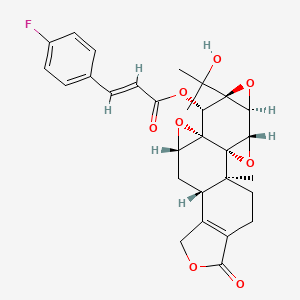

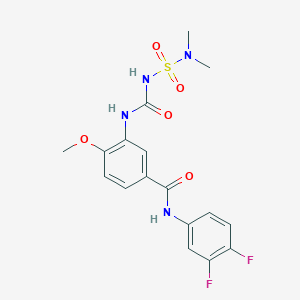

Molekularformel |

C29H29FO8 |

|---|---|

Molekulargewicht |

524.5 g/mol |

IUPAC-Name |

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-7-(2-hydroxypropan-2-yl)-1-methyl-17-oxo-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (E)-3-(4-fluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C29H29FO8/c1-25(2,33)28-21(37-28)22-29(38-22)26(3)11-10-16-17(13-34-23(16)32)18(26)12-19-27(29,36-19)24(28)35-20(31)9-6-14-4-7-15(30)8-5-14/h4-9,18-19,21-22,24,33H,10-13H2,1-3H3/b9-6+/t18-,19-,21-,22-,24-,26-,27+,28-,29+/m0/s1 |

InChI-Schlüssel |

FVQHGGQECDTHSW-YZAYWNIQSA-N |

Isomerische SMILES |

C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5OC(=O)/C=C/C8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O |

Kanonische SMILES |

CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5OC(=O)C=CC8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(4,4-difluoropiperidin-1-yl)-2-(1,3-thiazol-5-yl)ethyl]-6-methylbenzamide](/img/structure/B10836408.png)

![Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)

![1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)

![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)

![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)